

The Adenosine Analogue GS-441524: A Technical Whitepaper on a Promising Antiviral Agent

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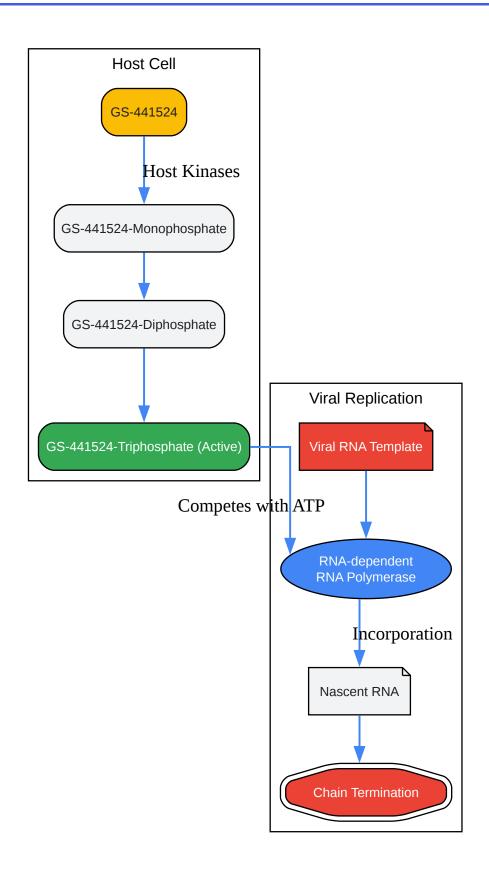
Introduction

GS-441524 is a small molecule nucleoside analogue that has garnered significant attention for its potent antiviral activity against a range of RNA viruses, most notably coronaviruses.[1] It is a key metabolite of the prodrug Remdesivir and functions as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1] This technical guide provides a comprehensive overview of GS-441524 and its derivatives, including its mechanism of action, synthesis, in vitro efficacy, and relevant experimental protocols.

Mechanism of Action

GS-441524 exerts its antiviral effect by acting as a molecular mimic of the natural adenosine nucleotide.[1] Upon entering a host cell, GS-441524 is phosphorylated by host cell kinases to its active triphosphate form, GS-441524-triphosphate. This active metabolite then competes with adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the viral RdRp. The incorporation of GS-441524-triphosphate into the growing RNA strand leads to delayed chain termination, effectively halting viral replication.[2]





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Mechanism of action of GS-441524.



Quantitative Data

The antiviral activity and cytotoxicity of GS-441524 and its derivatives have been evaluated in various cell-based assays. The following tables summarize key quantitative data.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of GS-441524

| Virus | Cell Line | Assay | EC50 (μM) | СС50 (µМ) | Selectivit y Index (SI) | Referenc e |
|--|-----------|----------------------|--------------|---|-------------------------------|---------------|
| Feline Infectious Peritonitis Virus (FIPV) Type I | fcwf-4 | Plaque Reduction | 1.4 | >100 | >71.4 | [3] |
| Feline Infectious Peritonitis Virus (FIPV) Type II | CRFK | Plaque Reduction | 0.8 | >100 | >125 | |
| SARS- CoV-2 | Vero E6 | Cytopathic Effect | 1.86 | >10 (not cytotoxic at tested concentrati ons) | >5.4 | _ |
| Feline Infectious Peritonitis Virus (FIPV) | CRFK | Not Specified | 1.6 | 260.0 | 165.5 | _ |

Table 2: In Vitro Antiviral Activity of GS-441524 Derivatives against SARS-CoV-2 in Vero E6 Cells



| Compound | Modification | Inhibition Rate at 5 μΜ | Reference |
|-----------|-----------------------------------|--|-----------|
| GS-441524 | Parent Compound | Potent Inhibition | |
| 1a | C7-deaza | No Inhibition | |
| 1d | 7-iodo | No Inhibition | |
| 2a-2f | 1'-modifications | No Inhibition | - |
| 3c | 7-fluoro | Moderate Activity | |
| 5a | 3'-isobutyryl ester (prodrug) | Not specified | |
| 5c | 5'-isobutyryl ester (prodrug) | Not specified | • |
| 5g | tri-isobutyryl ester (prodrug) | Not specified | |
| 7 | Phosphoramidate of 3c | Reduced Activity (82% inhibition at 10 μM) | - |

Experimental Protocols Synthesis of GS-441524

The synthesis of GS-441524 is a multi-step process that begins with readily available starting materials. While specific proprietary details may vary, a general synthetic route involves the coupling of a protected ribose derivative with a pyrrolo[2,1-f]triazine base, followed by deprotection steps. A reported method for the synthesis of Remdesivir from GS-441524 involves a three-step sequence of protection, phosphoramidation, and deprotection.

General Procedure for the conversion of GS-441524 to Remdesivir:

• Protection: The 2',3'-hydroxyl groups of GS-441524 are protected. A common protecting agent used is N,N-dimethylformamide dimethyl acetal (DMF-DMA).



- Phosphoramidation: The protected GS-441524 is then reacted with a phosphoramidate reagent to introduce the phosphoramidate moiety at the 5'-hydroxyl position.
- Deprotection: The protecting groups are removed under mild acidic conditions to yield Remdesivir.

Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

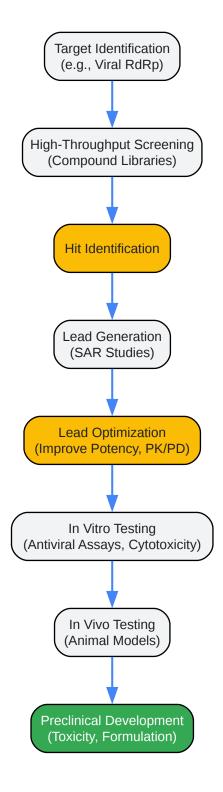
Protocol:

- Cell Seeding: Plate a monolayer of susceptible host cells (e.g., CRFK for FIPV, Vero E6 for SARS-CoV-2) in multi-well plates and incubate until confluent.
- Compound Dilution: Prepare serial dilutions of the test compound (GS-441524) in cell culture medium.
- Virus-Compound Incubation: Mix the diluted compound with a known concentration of the virus.
- Infection: Remove the growth medium from the cells and infect the monolayer with the viruscompound mixture. Incubate for 1-2 hours to allow for viral adsorption.
- Overlay: Remove the inoculum and add an overlay medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
- Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days).
- Staining and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize the plaques (areas of dead or lysed cells). Count the number of plaques in each well.
- Data Analysis: Calculate the concentration of the compound that reduces the number of plaques by 50% (EC50) compared to the virus-only control.



Experimental and Drug Discovery Workflow

The evaluation of a potential antiviral agent like GS-441524 follows a structured workflow from initial screening to preclinical studies.



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A typical workflow for antiviral drug discovery.

Conclusion

GS-441524 is a potent antiviral nucleoside analogue with a well-defined mechanism of action against coronaviruses and other RNA viruses. Its favorable in vitro activity and selectivity index make it a compelling candidate for further research and development, both as a standalone therapeutic and as a crucial component of prodrug strategies like Remdesivir. The data and protocols presented in this whitepaper provide a valuable resource for researchers in the field of antiviral drug discovery.

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